molecular formula C6H9NO3 B8191992 (3R)-3-methyl-5-oxo-d-proline CAS No. 291763-98-9

(3R)-3-methyl-5-oxo-d-proline

Cat. No.: B8191992
CAS No.: 291763-98-9
M. Wt: 143.14 g/mol
InChI Key: HPCPEJXLESDEDM-NQXXGFSBSA-N
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Description

(3R)-3-methyl-5-oxo-d-proline is a chiral compound that belongs to the class of proline derivatives It is characterized by the presence of a methyl group at the third position and a keto group at the fifth position of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-methyl-5-oxo-d-proline can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from a suitable chiral precursor. The reaction typically involves the use of chiral catalysts to ensure the desired stereochemistry. For example, the synthesis can be initiated by the alkylation of a proline derivative, followed by oxidation to introduce the keto group at the fifth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized to achieve high yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired stereochemistry and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-methyl-5-oxo-d-proline undergoes various chemical reactions, including:

    Oxidation: The keto group at the fifth position can be further oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The methyl group at the third position can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted proline derivatives.

Scientific Research Applications

(3R)-3-methyl-5-oxo-d-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-5-oxo-d-proline involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structural features. The presence of the keto group and the chiral center play a crucial role in its binding affinity and specificity towards target enzymes. The pathways involved may include metabolic processes where the compound is either metabolized or modulates the activity of key enzymes.

Comparison with Similar Compounds

    (3S)-3-methyl-5-oxo-d-proline: A stereoisomer with different spatial arrangement of the methyl group.

    (3R)-3-ethyl-5-oxo-d-proline: A derivative with an ethyl group instead of a methyl group.

    (3R)-3-methyl-5-hydroxy-d-proline: A derivative with a hydroxyl group instead of a keto group.

Uniqueness: (3R)-3-methyl-5-oxo-d-proline is unique due to its specific stereochemistry and the presence of both a methyl and a keto group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R,3R)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEJXLESDEDM-NQXXGFSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)N[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514197
Record name (3R)-3-Methyl-5-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291763-98-9
Record name (3R)-3-Methyl-5-oxo-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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